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molecular formula C8H15ClO B048242 Octanoyl chloride CAS No. 111-64-8

Octanoyl chloride

Cat. No. B048242
M. Wt: 162.66 g/mol
InChI Key: REEZZSHJLXOIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536355B2

Procedure details

144.2 g of Octanoic Acid is charged at room temperature and heated to 40° C., then 154.64 g of Thionyl Chloride is added over a period of 1 hour and the reaction mixture is heated to reflux at 110° C. for 1½ hour to obtain crude Octanoyl Chloride.
Quantity
144.2 g
Type
reactant
Reaction Step One
Quantity
154.64 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].S(Cl)([Cl:13])=O>>[C:1]([Cl:13])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
144.2 g
Type
reactant
Smiles
C(CCCCCCC)(=O)O
Step Two
Name
Quantity
154.64 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at 110° C. for 1½ hour

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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